molecular formula C26H19BrClN3O4 B302545 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide

5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide

Cat. No. B302545
M. Wt: 552.8 g/mol
InChI Key: MVMTWFRDOLZLGY-CPDSRJINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide is not yet fully understood. However, it is believed to exert its pharmacological effects by interacting with specific cellular targets, such as enzymes or receptors, and modulating their activity.
Biochemical and physiological effects:
Studies have shown that 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide can induce apoptosis, or programmed cell death, in certain cancer cells. It has also been shown to have antibacterial and antifungal activity, as well as the ability to inhibit the activity of certain enzymes. Additionally, this compound has been investigated for its potential use in photodynamic therapy, which involves the activation of a photosensitizer by light to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, the limitations of this compound include its high cost of synthesis, as well as the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide could focus on its potential use in combination with other cancer therapies to enhance their effectiveness. Additionally, further investigation into the compound's mechanism of action and potential side effects could help to optimize its use in scientific research. Other future directions could include exploring its potential applications in agriculture and material science.

Synthesis Methods

The synthesis of 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide involves the reaction between 5-bromo-2-hydroxybenzaldehyde and 3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid with a high melting point.

Scientific Research Applications

The potential applications of 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide in scientific research are vast and varied. This compound has been studied for its antitumor, antibacterial, and antifungal properties. It has also been investigated for its potential use as a photosensitizer for photodynamic therapy, as well as for its ability to inhibit the activity of certain enzymes.

properties

Product Name

5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide

Molecular Formula

C26H19BrClN3O4

Molecular Weight

552.8 g/mol

IUPAC Name

5-bromo-N-[(Z)-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H19BrClN3O4/c1-2-33-23-10-16(9-21(28)25(23)34-15-18-6-4-3-5-17(18)13-29)14-30-31-26(32)24-12-19-11-20(27)7-8-22(19)35-24/h3-12,14H,2,15H2,1H3,(H,31,32)/b30-14-

InChI Key

MVMTWFRDOLZLGY-CPDSRJINSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC4=CC=CC=C4C#N

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC4=CC=CC=C4C#N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC4=CC=CC=C4C#N

Origin of Product

United States

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